molecular formula C2HCl2NO2 B1366867 1,1-Dichloro-2-nitroethene CAS No. 6061-04-7

1,1-Dichloro-2-nitroethene

Cat. No.: B1366867
CAS No.: 6061-04-7
M. Wt: 141.94 g/mol
InChI Key: CTFMCQGUXONREY-UHFFFAOYSA-N
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Description

1,1-Dichloro-2-nitroethene is an organic compound with the molecular formula C2HCl2NO2. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in organic synthesis. This compound is used as an intermediate in the production of various chemicals, including pesticides, pharmaceuticals, and dyes .

Mechanism of Action

Target of Action

1,1-Dichloro-2-nitroethene is primarily used as a starting material in the synthesis of Cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . The primary targets of this compound are therefore the biochemical pathways that are involved in the synthesis of this insecticide.

Mode of Action

It is known to be a reactive chemical that participates in various synthetic methodologies .

Biochemical Pathways

It is used in the synthesis of cycloxaprid, a novel cis-nitromethylene neonicotinoid insecticide . This suggests that it may play a role in the biochemical pathways related to the synthesis and action of this insecticide.

Result of Action

As a starting material in the synthesis of cycloxaprid, it likely contributes to the insecticidal properties of this compound .

Biochemical Analysis

Biochemical Properties

1,1-Dichloro-2-nitroethene plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with electron-rich atoms, similar to the behavior of phosgene . This reactivity allows it to participate in the synthesis of heterocycles and other complex organic molecules. The compound’s interactions with biomolecules often involve nucleophilic attack on the nitro group, leading to the formation of new chemical bonds and the modification of existing ones.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s reactivity can lead to the modification of cellular proteins and enzymes, disrupting normal cellular functions. Additionally, its interaction with nucleic acids can result in changes in gene expression, potentially leading to altered cellular behavior and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group is highly electrophilic, making it susceptible to nucleophilic attack by cellular components. This interaction can result in the formation of covalent bonds with proteins and nucleic acids, altering their structure and function. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity and adverse effects. Studies have shown that high doses of this compound can lead to cellular damage, organ dysfunction, and even death in animal models. The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism often involves reduction and oxidation reactions, leading to the formation of different metabolites. These metabolites can have distinct biochemical properties and effects on cellular function. Understanding the metabolic pathways of this compound is crucial for predicting its behavior and effects in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biochemical effects. The compound can interact with various transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be transported across cell membranes and distributed to different cellular compartments. Its distribution within tissues can affect its overall impact on cellular function and organismal health .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and predicting its impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-2-nitroethene can be synthesized through several methods. One common method involves the chlorination of ethylene followed by nitration. The process typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

1,1-Dichloro-2-nitroethene undergoes various chemical reactions, including:

Major Products Formed:

Comparison with Similar Compounds

1,1-Dichloro-2-nitroethene can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chlorine and nitro groups, which confer high reactivity and versatility in organic synthesis.

Properties

IUPAC Name

1,1-dichloro-2-nitroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2NO2/c3-2(4)1-5(6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMCQGUXONREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481018
Record name 1,1-dichloro-2-nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6061-04-7
Record name 1,1-dichloro-2-nitroethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dichloro-2-nitroethene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Dichloro-2-nitroethene
Reactant of Route 2
1,1-Dichloro-2-nitroethene
Customer
Q & A

Q1: What makes 1,1-Dichloro-2-nitroethene a useful reagent in organic synthesis?

A1: this compound is a highly reactive electrophile, making it valuable for constructing various heterocyclic systems. Its reactivity stems from the electron-withdrawing nitro group and the presence of two chlorine atoms, which enhance its electrophilicity.

Q2: Can you provide examples of heterocycles synthesized using this compound and the reaction conditions?

A2: this compound has been successfully employed in synthesizing:

  • 1,4,2-Dithiazolidines: These are formed by reacting this compound with phenylthiourea derivatives in an aprotic solvent like chloroform. []
  • 1,3-Thiazetidines: Switching the solvent to a protic one, such as ethanol, leads to the formation of 1,3-thiazetidines as the major product when reacting with phenylthiourea derivatives. []
  • 2-Aryl-1,3,4-oxadiazoles: These valuable heterocycles can be synthesized in high yields by reacting this compound with hydrazides in water at room temperature without needing a catalyst. []
  • Quinazolinones: This synthesis utilizes this compound and anthranilamides in water, offering a direct route to quinazolinones with a 2-nitromethyl substituent. []

Q3: Does the choice of solvent influence the reaction outcome when using this compound?

A3: Yes, the solvent plays a crucial role in dictating the reaction pathway. For instance, when reacting with phenylthiourea derivatives, using chloroform (aprotic) yields 1,4,2-dithiazolidines, whereas ethanol (protic) favors 1,3-thiazetidines. This difference highlights the significant influence of solvent environment on the reaction mechanism and product selectivity. []

Q4: Are there any advantages of using water as a solvent in reactions involving this compound?

A4: Yes, utilizing water as a solvent in some reactions with this compound offers several benefits, including:

  • Simplified Purification: In some cases, the desired products precipitate out in water, simplifying purification. [, ]
  • Energy Efficiency: Reactions can often be carried out at room temperature, reducing energy consumption. []

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